Enantioselective Acetylcholinesterase Inhibition: Differential Potency of Profenofos Enantiomers
Profenofos, as a chiral compound, exhibits significant enantioselectivity in its inhibition of acetylcholinesterase (AChE). The (-)-enantiomer of profenofos was shown to be 4.3- to 8.5-fold more inhibitory to AChE in vivo in aquatic invertebrates (Daphnia magna) and fish (Oryzias latipes) compared to the (+)-enantiomer [1]. This differential potency is a key differentiator from achiral organophosphates or racemic mixtures of other chiral OPs that may not exhibit such a pronounced enantioselective effect. In contrast, in vitro assays revealed an opposite trend, with (+)-profenofos being 2.6- to 71.8-fold more inhibitory than the (-)-enantiomer [1], indicating a complex interaction between enantiomers and biological systems that is not observed with single-isomer or non-chiral alternatives like chlorpyrifos.
| Evidence Dimension | AChE inhibition (in vivo) |
|---|---|
| Target Compound Data | (-)-Profenofos: 4.3-8.5x more inhibitory than (+)-enantiomer |
| Comparator Or Baseline | (+)-Profenofos (enantiomer) |
| Quantified Difference | 4.3- to 8.5-fold higher inhibitory potency |
| Conditions | In vivo assays in Daphnia magna and Oryzias latipes |
Why This Matters
Understanding enantioselective potency is crucial for accurate risk assessment and for selecting the appropriate formulation, as the biological activity and environmental impact of profenofos are not uniform across its stereoisomers, unlike many other organophosphates.
- [1] Nillos, M. G., Rodriguez-Fuentes, G., Gan, J., & Schlenk, D. (2007). Enantioselective acetylcholinesterase inhibition of the organophosphorous insecticides profenofos, fonofos, and crotoxyphos. Environmental Toxicology and Chemistry, 26(9), 1949-1954. View Source
